molecular formula C15H18N2O2 B2974723 N-benzyl-N-(cyanomethyl)oxane-4-carboxamide CAS No. 1797839-73-6

N-benzyl-N-(cyanomethyl)oxane-4-carboxamide

Cat. No. B2974723
CAS RN: 1797839-73-6
M. Wt: 258.321
InChI Key: IWMLRZDWVXFKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(cyanomethyl)oxane-4-carboxamide, also known as BNCO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in pharmaceuticals, materials science, and other areas of research. In

Scientific Research Applications

N-benzyl-N-(cyanomethyl)oxane-4-carboxamide has been studied for its potential applications in pharmaceuticals, particularly as an antitumor agent. Studies have shown that N-benzyl-N-(cyanomethyl)oxane-4-carboxamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-benzyl-N-(cyanomethyl)oxane-4-carboxamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)oxane-4-carboxamide is not yet fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-benzyl-N-(cyanomethyl)oxane-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-N-(cyanomethyl)oxane-4-carboxamide has a low toxicity profile and does not have significant side effects on normal cells. However, further research is needed to fully understand the biochemical and physiological effects of N-benzyl-N-(cyanomethyl)oxane-4-carboxamide.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-N-(cyanomethyl)oxane-4-carboxamide is its relatively simple synthesis method, which makes it accessible for use in lab experiments. Additionally, its low toxicity profile and potential applications in various fields make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a pharmaceutical agent.

Future Directions

There are several future directions for research on N-benzyl-N-(cyanomethyl)oxane-4-carboxamide. One area of interest is its potential use as an antitumor agent, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to understand the biochemical and physiological effects of N-benzyl-N-(cyanomethyl)oxane-4-carboxamide and its mechanism of action. Other potential applications for N-benzyl-N-(cyanomethyl)oxane-4-carboxamide include its use as a catalyst in organic reactions and as a building block for the synthesis of new materials. Overall, N-benzyl-N-(cyanomethyl)oxane-4-carboxamide is a promising compound that has the potential to make significant contributions to various fields of research.

Synthesis Methods

The synthesis of N-benzyl-N-(cyanomethyl)oxane-4-carboxamide involves a multi-step process that begins with the reaction of benzyl cyanide and ethyl oxalate in the presence of sodium methoxide. This reaction yields ethyl benzylidenemalonate, which is then reacted with hydroxylamine hydrochloride to produce N-benzyl-N-hydroxymethyl oxane-4-carboxamide. Finally, this compound is reacted with cyanogen bromide to yield N-benzyl-N-(cyanomethyl)oxane-4-carboxamide.

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-8-9-17(12-13-4-2-1-3-5-13)15(18)14-6-10-19-11-7-14/h1-5,14H,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMLRZDWVXFKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N(CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(cyanomethyl)oxane-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.